2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide
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Overview
Description
The compound “2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide” is a chemical substance that can be obtained from various suppliers123. It has a molecular formula of C23H29FN4O3S and a molecular weight of 460.572.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it’s recommended to refer to the methods section of the original research papers or patents.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods such as NMR, IR, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results. For a detailed molecular structure analysis, it’s recommended to refer to the original research papers or patents.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the conditions under which the reactions are carried out. Unfortunately, the specific chemical reactions analysis for this compound is not available in the search results. For a detailed chemical reactions analysis, it’s recommended to refer to the original research papers or patents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more. This compound has a molecular weight of 460.572. Unfortunately, other specific physical and chemical properties for this compound are not available in the search results. For a detailed physical and chemical properties analysis, it’s recommended to refer to the original research papers or patents.Scientific Research Applications
Neurological Receptor Activity
A study by Partyka et al. (2017) explored a series of azinesulfonamides, including compounds similar to the one , for their affinity for dopaminergic D2 and serotoninergic 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. These compounds have potential applications in antipsychotic and antidepressant properties, particularly in the treatment of disorders related to these receptors (Partyka et al., 2017).
Polymorphism Control in Pharmaceutical Compounds
Takeguchi et al. (2015) discussed the importance of controlling polymorphism in compounds like ASP3026, a close relative of the compound . Polymorphism can significantly impact the physical and chemical properties of pharmaceutical compounds, affecting their efficacy and stability (Takeguchi et al., 2015).
Anticancer Potential
Research by Rehman et al. (2018) on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, structurally similar to the compound , indicated their potential as anticancer agents. These compounds were found to have significant inhibitory effects on cancer cell growth, suggesting their utility in cancer treatment (Rehman et al., 2018).
Antimicrobial Activity
Vinaya et al. (2009) synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, which is structurally related to the compound , and evaluated them for antimicrobial activity. These compounds showed significant potency against various bacterial and fungal pathogens, highlighting their potential in treating infectious diseases (Vinaya et al., 2009).
Anticonvulsant Activity
Kamiński et al. (2015) studied compounds with structural similarities to the compound for their anticonvulsant activity. These compounds demonstrated effectiveness in various seizure models, suggesting their potential application in the treatment of epilepsy and related disorders (Kamiński et al., 2015).
Alzheimer’s Disease Treatment
Rehman et al. (2018) also synthesized N-substituted derivatives of a compound structurally similar to the one for evaluating as drug candidates for Alzheimer's disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment (Rehman et al., 2018).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. Unfortunately, the specific safety and hazards information for this compound is not available in the search results. For detailed safety and hazards information, it’s recommended to refer to the original research papers or patents, or the Material Safety Data Sheet (MSDS) provided by the supplier.
Future Directions
The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for this compound are not available in the search results. For detailed future directions, it’s recommended to refer to the original research papers or patents.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3S/c24-20-8-3-2-7-19(20)17-26-23(29)18-10-15-27(16-11-18)22-21(9-6-12-25-22)32(30,31)28-13-4-1-5-14-28/h2-3,6-9,12,18H,1,4-5,10-11,13-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRXXEXQKPLHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide |
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